(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
(3Z)-3-(3,3,3-trifluoro-2-oxopropylidene)-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O3/c12-11(13,14)9(15)5-8-6-3-1-2-4-7(6)10(16)17-8/h1-5H/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHWYWACBIARZ-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C(F)(F)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C(F)(F)F)/OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuranone derivatives with trifluoromethyl ketones under specific conditions. Common reagents used in the synthesis include trifluoroacetic anhydride, trifluoromethyl iodide, and various catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 3-position substituent critically influences the physicochemical and biological properties of isobenzofuran-1(3H)-ones. Key structural analogs include:
| Compound | Substituent at C-3 | Key Features |
|---|---|---|
| Target compound | (Z)-3,3,3-Trifluoro-2-oxopropylidene | Strong electron-withdrawing CF₃ group |
| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Benzylidene | Aromatic, planar substituent |
| 3-(Trichloromethyl)isobenzofuran-1(3H)-one | Trichloromethyl | Electron-withdrawing Cl₃ group |
| 3-(2-Hydroxycyclohexenyl) derivatives | Hydroxycyclohexenyl | Bulky, hydrogen-bonding capability |
| (Z)-3-(Iminoaryl) derivatives | Imino (e.g., 4-fluorophenylimino) | Conjugated, basic substituent |
- Steric Effects : The trifluoro-2-oxopropylidene group is less bulky than cyclohexenyl or dihydroxyaryl substituents (e.g., compound 7 in ), which may influence binding to hydrophobic pockets in biological targets .
Physical Properties
Key physical data for selected compounds:
The trifluoro group likely lowers the melting point compared to trichloromethyl derivatives due to reduced crystallinity.
Antioxidant and Antiplatelet Activity
- (Z)-3-Benzylidene derivatives : Compounds 28f and 28k showed 10- and 8-fold higher antioxidant activity than ascorbic acid in DPPH assays, attributed to resonance stabilization of the benzylidene radical .
- Trifluoro target compound: No direct data, but electron-withdrawing groups may enhance radical scavenging by stabilizing intermediate species.
Enzyme Inhibition
- Tyrosinase inhibitors : Dihydroxyaryl substituents (e.g., compound 7 in ) are critical for binding to the enzyme’s active site . The target compound’s trifluoro group may lack hydrogen-bonding capacity, reducing tyrosinase affinity.
- COX-1 inhibition : Benzylidene derivatives inhibit AA-induced platelet aggregation, but the mechanism (COX-1 vs. other pathways) remains unclear .
Antidepressant Potential
- C-3 Functionalized derivatives : Hydroxy and cyclohexenyl groups in compounds 12–16 showed serotonin reuptake inhibition, suggesting substituent polarity influences CNS activity . The target compound’s lipophilic trifluoro group may enhance blood-brain barrier penetration.
Drug-Like Properties
- Metabolic Stability: Fluorination often slows oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the standard methods for determining the crystal structure of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one?
- Methodological Answer : X-ray crystallography is the primary method. Single crystals are grown via slow evaporation or diffusion techniques. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. Structure solution employs direct methods (SHELXS) and refinement via SHELXL . For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to validate packing efficiency .
Q. How is the compound synthesized, and what are the critical reaction conditions?
- Methodological Answer : A common route involves annulation of trifluoromethyl ketones with substituted phthalic anhydrides. Key steps:
- Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) for cyclization.
- Solvent : Anhydrous dichloromethane or toluene under nitrogen.
- Temperature : 80–100°C for 12–24 hours.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) yields the Z-isomer preferentially (E/Z ratio ~1:15 in some cases) .
Q. What spectroscopic techniques confirm the stereochemistry (Z/E isomerism) of this compound?
- Methodological Answer :
- NMR : NMR distinguishes isomers via coupling constants ( in Z > E). NMR shows deshielded vinyl protons (δ 6.5–7.0 ppm for Z) .
- IR : C=O stretches (1750–1780 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups .
- XRD : Definitive stereochemical assignment via bond angles and torsion angles .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical data in structural studies?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries. Compare computed bond lengths/angles with XRD data to identify steric or electronic distortions. For example, deviations >0.05 Å in C–F bonds may indicate crystal packing effects . Tools like ORTEP-3 visualize thermal ellipsoids and validate disorder modeling .
Q. What strategies optimize the Z/E isomer ratio during synthesis?
- Methodological Answer :
- Thermodynamic Control : Prolonged heating (24+ hours) favors the more stable Z-isomer via keto-enol tautomerism.
- Catalytic Modulation : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s salen complexes) enhances stereoselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-formation .
Q. How do substituents on the isobenzofuranone core influence bioactivity, such as antiviral or antioxidant effects?
- Methodological Answer :
- Antiviral Assays : Test against HIV-1 reverse transcriptase (RT) via ELISA. EC₅₀ values correlate with halogen substituents; e.g., chloro-derivatives show EC₅₀ = 0.45 μM .
- Antioxidant Capacity : ORAC assay with fluorescein probe quantifies peroxyl radical scavenging. Adjust substituents (e.g., hydroxyl groups) to enhance activity .
Key Challenges & Contradictions
- Stereochemical Purity : Some synthetic routes yield mixed isomers despite thermodynamic control, necessitating advanced chromatography (e.g., chiral HPLC) .
- Data Conflicts : XRD-derived bond angles occasionally deviate from DFT predictions due to crystal lattice strain, requiring multi-method validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
